2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H21ClFN3O2 and its molecular weight is 413.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Catalytic Applications
Research in the field of organic chemistry has led to the development of catalysts for ketone reduction. For instance, a study describes the preparation of pincer functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts, indicating a method for the synthesis of complex molecules which could be structurally related to the compound (Facchetti et al., 2016).
Anti-Microbial Activity
Derivatives similar to the compound you're interested in have been studied for their anti-microbial properties. A paper discusses the design of new pyrano quinoline derivatives and their study for anti-microbial activity, showcasing the potential of such compounds in combating microbial infections (Watpade & Toche, 2017).
Anti-Inflammatory and Anti-Cancer Properties
Compounds structurally related to the query have been investigated for their anti-inflammatory and anti-cancer activities. One research outlines the synthesis of novel derivatives with significant anti-inflammatory activity (Sunder & Maleraju, 2013). Another explores the anticancer evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, demonstrating potent cytotoxicity against certain cancer cell lines (Deady et al., 2005).
Photovoltaic Efficiency and DNA Interaction
Studies have also delved into the photovoltaic efficiency and DNA interaction capabilities of related compounds. Spectroscopic and quantum mechanical studies have been conducted on bioactive benzothiazolinone acetamide analogs, assessing their potential in dye-sensitized solar cells and their interaction with DNA, indicating a multifaceted utility in both renewable energy and biotechnology (Mary et al., 2020).
Mechanism of Action
Target of Action
The primary target of F3406-1446 is the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV) . GP2 mediates the fusion of the virus with the host cell, a crucial step in the virus’s life cycle .
Mode of Action
F3406-1446 inhibits LCMV by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This fusion is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome .
Biochemical Pathways
The compound affects the viral entry pathway by blocking the fusion of the virus with the host cell . This prevents the virus from releasing its genetic material into the host cell, thereby inhibiting its ability to replicate.
Result of Action
The result of F3406-1446’s action is the inhibition of LCMV replication . By blocking the virus’s entry into the host cell, the compound prevents the virus from multiplying and spreading to other cells.
Action Environment
In the case of F3406-1446, its mechanism of action involves a pH-dependent process , suggesting that changes in pH could potentially influence its antiviral activity.
Properties
IUPAC Name |
2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O2/c1-12-3-4-14(9-18(12)24)25-20(28)11-27-8-7-19-16(10-27)22(29)15-5-6-17(23)13(2)21(15)26-19/h3-6,9H,7-8,10-11H2,1-2H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFUIYVWWNEJQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.